
CP-91149
描述
准备方法
合成路线和反应条件
CP-91149 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
吲哚核的形成: 吲哚核是通过费歇尔吲哚合成反应合成的,该反应涉及在酸性条件下苯肼与酮或醛的反应.
羧酰胺基团的引入: 羧酰胺基团是通过酰胺偶联反应引入的,通常使用诸如 N,N'-二环己基碳酰二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt) 等试剂.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 连续流化学和自动化合成等技术通常用于提高效率和可扩展性 .
化学反应分析
反应类型
CP-91149 经历了几种类型的化学反应,包括:
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
主要产物
这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,这些衍生物可以在不同的化学和生物研究中进一步利用 .
科学研究应用
Glycogenolysis Inhibition
In preclinical studies, CP-91149 has been shown to significantly inhibit glucagon-stimulated glycogenolysis in both rat and human hepatocytes. For instance, treatment with this compound at concentrations as low as 0.3 μM resulted in more than 80% inhibition of glycogen breakdown stimulated by glucagon and forskolin .
Table 1: Effects of this compound on Glycogenolysis
Treatment Concentration (μM) | % Inhibition of Glycogenolysis |
---|---|
0.3 | >80% |
10 | Significant (P < 0.05) |
30 | Significant (P < 0.01) |
In Vivo Studies
In vivo experiments on diabetic ob/ob mice demonstrated that oral administration of this compound led to significant glucose lowering without inducing hypoglycemia. Specifically, doses ranging from 25 to 50 mg/kg resulted in a decrease in plasma glucose levels by approximately 100–120 mg/dl within three hours post-administration .
Table 2: Plasma Glucose Levels Post this compound Treatment
Dose (mg/kg) | Plasma Glucose Reduction (mg/dl) |
---|---|
25 | 100 |
50 | 120 |
These findings suggest that this compound may be beneficial for patients with type 2 diabetes by reducing hepatic glucose output.
Applications in Cancer Research
Recent studies have explored the potential use of this compound in cancer therapy, particularly its effects on tumor cell lines expressing high levels of glycogen phosphorylase. For example, treatment with this compound has been associated with growth inhibition in non-small cell lung carcinoma cells (A549), where it induced glycogen accumulation and G1-phase cell cycle arrest .
Mechanisms in Cancer Cells
The inhibition of glycogen phosphorylase by this compound leads to altered energy metabolism within cancer cells, promoting apoptosis under specific conditions. This is particularly relevant in cancers such as clear cell renal cell carcinoma (ccRCC), where aberrant glycogen metabolism has been linked to tumor growth and resistance to therapies like sunitinib .
Table 3: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (μM) | Observed Effect |
---|---|---|
A549 (NSCLC) | 0.5 | Growth inhibition |
ccRCC | N/A | Restored drug sensitivity |
作用机制
相似化合物的比较
类似化合物
独特性
This compound 脱颖而出,因为它作为糖原磷酸化酶抑制剂具有高度选择性和效力。 它能够显着降低血糖水平,而不会在非糖尿病患者中引起低血糖,使其成为治疗 2 型糖尿病的有希望的候选药物 .
生物活性
CP-91149 is a synthetic compound recognized primarily as an inhibitor of glycogen phosphorylase (PYG), an enzyme critical in glycogen metabolism. Its biological activity has been extensively studied, particularly in the context of diabetes and cancer. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications.
This compound functions by inhibiting glycogen phosphorylase, which plays a pivotal role in glycogenolysis—the process of breaking down glycogen into glucose. The compound has shown significant inhibitory effects on both human liver glycogen phosphorylase and the brain isoform of the enzyme.
- Inhibition Potency : The compound exhibits an IC50 of approximately 0.13 µM for human liver glycogen phosphorylase in the presence of glucose, highlighting its potency as an inhibitor .
- Glycogen Accumulation : Inhibition of PYG leads to increased glycogen storage in cells, which can result in reduced glucose availability for energy production, thereby influencing cellular metabolism significantly .
1. In Diabetes Research
This compound has been investigated for its potential to lower blood glucose levels in diabetic models. In studies involving ob/ob mice, administration of this compound at doses ranging from 25 to 50 mg/kg resulted in a notable decrease in plasma glucose levels (by 100-120 mg/dl) without causing hypoglycemia . This effect is attributed to the inhibition of glycogenolysis, leading to reduced glucose output from the liver.
2. In Cancer Research
Recent studies have explored the use of this compound in cancer therapy, particularly in clear cell ovarian and renal cancers. The compound has demonstrated antiproliferative effects and induced oxidative stress in cancer cell lines, suggesting its potential as a therapeutic agent.
- Cell Line Studies : In vitro experiments showed that this compound treatment led to reduced ATP levels and increased reactive oxygen species (ROS) production, indicating energetic stress on cancer cells .
- Combination Therapy : Notably, this compound exhibited synergistic effects when combined with paclitaxel chemotherapy, enhancing the efficacy against resistant cancer cell lines .
3. Impact on Cell Cycle and Growth
This compound has been shown to induce G1-phase cell cycle arrest in various cell types, including A549 non-small cell lung carcinoma cells. This arrest correlates with increased glycogen accumulation and inhibition of cyclin E-CDK2 activity, leading to growth retardation .
Case Study 1: Diabetic Ob/Ob Mice
A study involving diabetic ob/ob mice treated with this compound demonstrated significant reductions in blood glucose levels alongside increased hepatic glycogen content. The results indicated that this compound effectively inhibited glycogenolysis without affecting overall animal health.
Case Study 2: Clear Cell Ovarian Cancer
In a recent study on clear cell ovarian cancer cells, treatment with this compound resulted in enhanced sensitivity to traditional chemotherapeutics due to induced mitochondrial stress and ROS accumulation. This suggests a potential role for this compound as an adjunct therapy in cancer treatment regimens.
属性
IUPAC Name |
5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJNZFCMLSBCI-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171897 | |
Record name | CP-91149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-40-5 | |
Record name | CP-91149 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-91149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186392-40-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-91149 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。